![molecular formula C19H12BrCl2N3O B2813229 1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 338978-58-8](/img/structure/B2813229.png)

1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

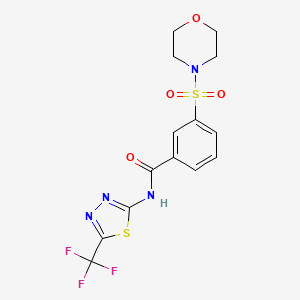

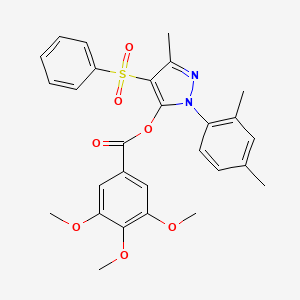

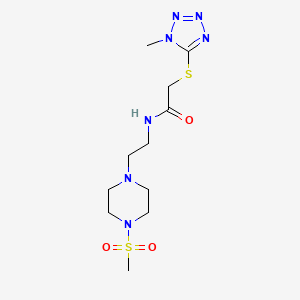

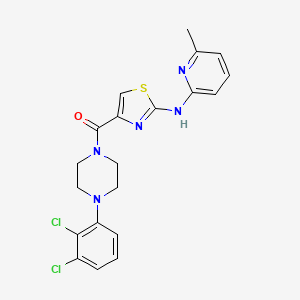

The compound “1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C19H12BrCl2N3O . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .

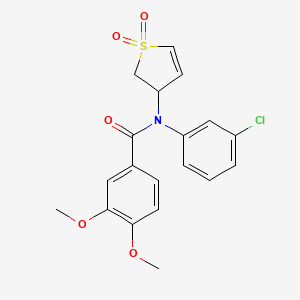

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 449.13 . The structure is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 571.5±60.0 °C, a predicted density of 1.51±0.1 g/cm3, and a predicted pKa of 2.93±0.30 .Applications De Recherche Scientifique

Corrosion Inhibition

The inhibitory performance of imidazo[4,5-b]pyridine derivatives, including closely related compounds, against mild steel corrosion in acidic environments demonstrates significant potential. These derivatives exhibit high inhibition efficiency, achieved through weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and other analytical methods. The mixed-type inhibition behavior and strong adsorption onto the metal surface, as supported by density functional theory and molecular dynamic simulations, underline the practical applications of these compounds in protecting metal infrastructure from corrosive damage (Saady et al., 2021).

Luminescent Materials

Research into the photophysical properties of imidazo[4,5-b]pyridine derivatives has revealed their potential as efficient fluorescent probes. For instance, specific derivatives have been identified as effective fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application highlights the utility of these compounds in environmental monitoring and the development of sensors for detecting hazardous materials (Shao et al., 2011).

Antioxidant and Anticholinergic Activities

The synthesis and biological evaluation of novel bromophenols based on the imidazo[4,5-b]pyridine framework have demonstrated significant antioxidant and anticholinergic activities. These compounds, which include natural product derivatives, exhibit potent radical scavenging abilities and inhibit cholinergic enzymes such as acetylcholinesterase and butyrylcholinesterase. Such properties suggest the potential therapeutic application of these derivatives in treating diseases associated with oxidative stress and cholinergic dysfunction (Rezai et al., 2018).

Antineoplastic Agents

Imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[4,5-b]pyridine, have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in preclinical models, highlighting their potential as novel antineoplastic agents. The structure-activity relationship studies suggest that specific substitutions on the imidazo[1,2-a]pyridine core can significantly impact their antitumor efficacy, pointing towards the design of more potent and selective anticancer drugs (Potikha & Brovarets, 2020).

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2-(2,4-dichlorophenyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrCl2N3O/c20-13-5-3-12(4-6-13)11-26-25-17-2-1-9-23-18(17)24-19(25)15-8-7-14(21)10-16(15)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOVTMQFUATQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2OCC3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrCl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[2.4]heptan-6-one](/img/structure/B2813146.png)

![2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2813147.png)

![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)

![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)

![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)

![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2813164.png)

![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)